
2-Propenoic acid, 2-oxocyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-oxocyclopentyl ester typically involves the esterification of acrylic acid with 2-oxocyclopentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-oxocyclopentyl ester undergoes several types of chemical reactions, including:
Esterification: The formation of the ester itself is an esterification reaction.
Hydrolysis: The ester can be hydrolyzed back to acrylic acid and 2-oxocyclopentanol under acidic or basic conditions.
Polymerization: The propenoic acid moiety can undergo polymerization to form polyacrylates.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Polymerization: Initiated by free radicals, often using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Acrylic acid and 2-oxocyclopentanol.
Polymerization: Polyacrylates, which are used in various applications such as adhesives and coatings.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-oxocyclopentyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyacrylates and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-oxocyclopentyl ester primarily involves its ability to undergo polymerization. The propenoic acid moiety can form free radicals, which initiate the polymerization process. The resulting polymers can interact with various molecular targets, depending on their functional groups and structure. For example, in drug delivery systems, the polymers can encapsulate drugs and release them in a controlled manner.
Comparación Con Compuestos Similares
2-Propenoic acid, 2-oxocyclopentyl ester can be compared with other acrylates such as:
Methyl acrylate: Similar in structure but with a methyl group instead of a 2-oxocyclopentyl group. Methyl acrylate is more volatile and less viscous.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group. It has similar applications but different physical properties.
Butyl acrylate: Contains a butyl group, making it more hydrophobic and suitable for different applications such as in the production of flexible polymers.
The uniqueness of this compound lies in its 2-oxocyclopentyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
143489-88-7 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(2-oxocyclopentyl) prop-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-2-8(10)11-7-5-3-4-6(7)9/h2,7H,1,3-5H2 |
Clave InChI |
VRTTZRCPRQGGDU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


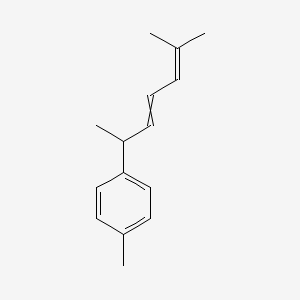

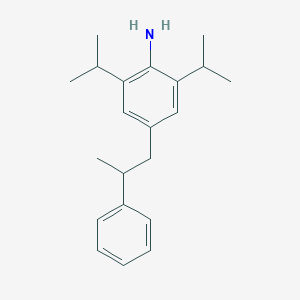
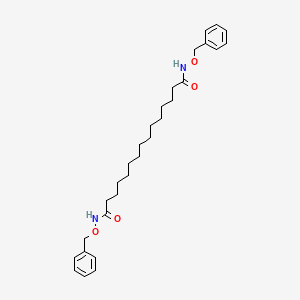
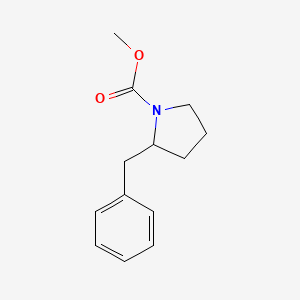
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
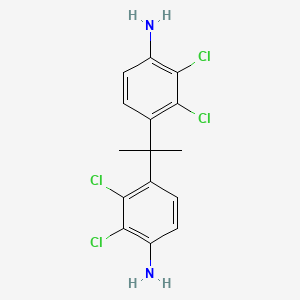

![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

